molecular formula C30H25F3N4O3S B2541028 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 477296-11-0

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B2541028
CAS RN: 477296-11-0
M. Wt: 578.61
InChI Key: LEAADESUGUJCGJ-UHFFFAOYSA-N
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Description

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H25F3N4O3S and its molecular weight is 578.61. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Analogous Compounds

Research on the synthesis and characterization of similar compounds suggests a focus on developing novel molecules with potential therapeutic applications. For example, studies on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their in vitro cytotoxic activity against certain cell lines, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014). Similarly, research on chromone-3-carboxamides and their reactions with cyanothioacetamide to form various derivatives hints at efforts to expand the chemical space for potential pharmacological targets (Kornev, Tishin, & Sosnovskikh, 2019).

Antimicrobial and Antimicrobial Evaluation

The synthesis and evaluation of novel compounds for antimicrobial activity is a significant area of research. For instance, the development of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been pursued, with structures deduced based on elemental analysis and spectral data. These compounds were screened for antimicrobial activity, showcasing the pursuit of new therapeutic agents (El‐Kazak & Ibrahim, 2013).

Electrochemical Behavior and Biological Activities

Another aspect of scientific research applications involves understanding the electrochemical behavior of compounds and their biological activities. Research on the electrochemical behavior of unsymmetrical dihydropyridine derivatives in protic medium and their reduction to form novel compounds indicates the exploration of chemical reactivity and potential pharmacological applications (David, Hurvois, Tallec, & Toupet, 1995).

properties

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F3N4O3S/c1-18-26(28(39)37-23-13-6-7-14-24(23)40-2)27(19-9-4-3-5-10-19)22(16-34)29(35-18)41-17-25(38)36-21-12-8-11-20(15-21)30(31,32)33/h3-15,27,35H,17H2,1-2H3,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAADESUGUJCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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